Lipophilicity and PSA Optimization vs. Unsubstituted Benzamide Analog: Implications for CNS Drug-like Space
The target compound (logP=2.69, TPSA=62.8 Ų) occupies a more favorable CNS-accessible physicochemical space compared to the unsubstituted benzamide analog N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide (CAS 126940-57-6; logP=2.82, TPSA=79.5 Ų) . The addition of a single 4-methyl group on the benzamide ring lowers logP by ~0.13 units and reduces TPSA by ~16.7 Ų, moving the compound closer to the CNS multiparameter optimization sweet spot (CNS MPO score improvement due to lower TPSA) [1]. Both compounds have identical hydrogen-bond donor/acceptor counts (2 donors, 6 acceptors), isolating the differentiation to lipophilicity and polarity parameters that govern passive membrane permeation.
| Evidence Dimension | logP (octanol-water partition coefficient) and TPSA (topological polar surface area) |
|---|---|
| Target Compound Data | logP = 2.69, TPSA = 62.8 Ų |
| Comparator Or Baseline | N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide (CAS 126940-57-6): logP = 2.82, TPSA = 79.5 Ų |
| Quantified Difference | ΔlogP = -0.13 (target more polar); ΔTPSA = -16.7 Ų (target 21% lower PSA) |
| Conditions | Computed/ predicted values from ChemDiv (target) and Chemsrc (comparator); experimental logP values not available in primary literature |
Why This Matters
Lower TPSA (62.8 vs. 79.5) and moderately lower logP place the target compound more favorably within CNS drug-like property space (typically TPSA < 70–90 Ų for brain penetration), making it a superior candidate for neurological target screening libraries compared to the unsubstituted analog.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience 2010, 1(6), 435–449. (Desirability thresholds: TPSA < 70–90 Ų, logP 1–4 for CNS candidates.) View Source
